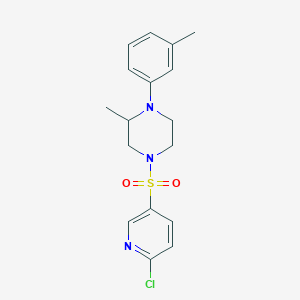
4-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a chloropyridinyl group, a sulfonyl group, and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the chloropyridinyl sulfonyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
科学的研究の応用
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
- 4-[(6-chloropyridin-3-yl)sulfonyl]piperidine
- 4-[(6-chloropyridin-3-yl)sulfonyl]tetrahydropyridine
Uniqueness
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
851689-03-7 |
|---|---|
分子式 |
C17H20ClN3O2S |
分子量 |
365.9 g/mol |
IUPAC名 |
4-(6-chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C17H20ClN3O2S/c1-13-4-3-5-15(10-13)21-9-8-20(12-14(21)2)24(22,23)16-6-7-17(18)19-11-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
InChIキー |
XIPABHNKOLRXFC-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CN=C(C=C3)Cl |
溶解性 |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
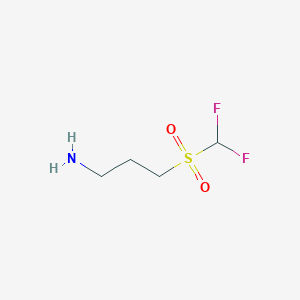
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
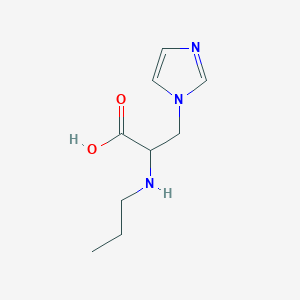

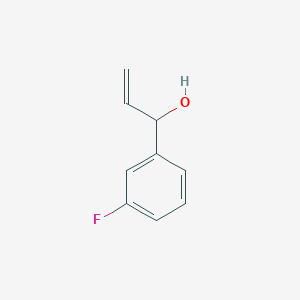
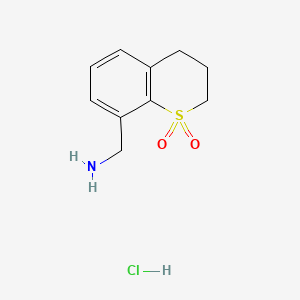
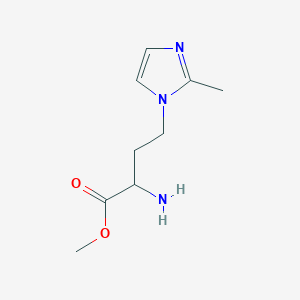
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
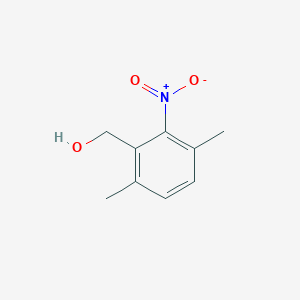

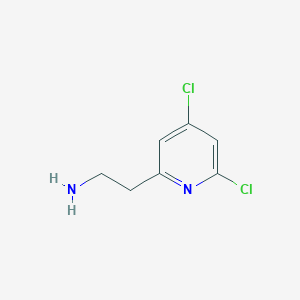
![7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine](/img/structure/B13551150.png)
